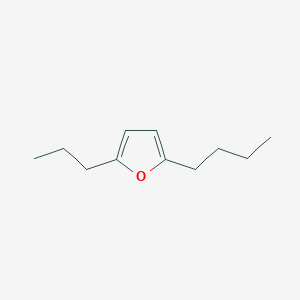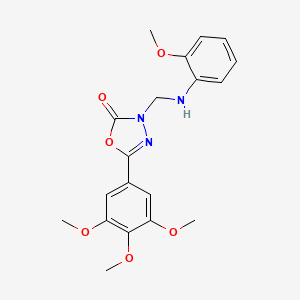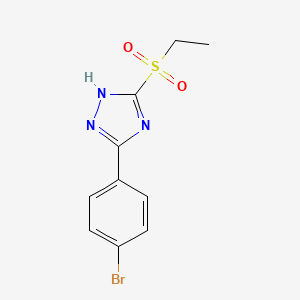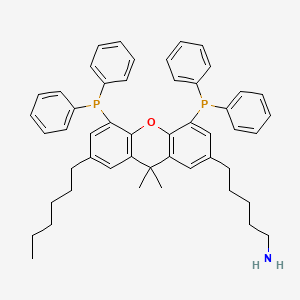
2-(Furan-2-yl)-6-hydroxy-5-(2-hydroxyethyl)pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Furan-2-yl)-6-hydroxy-5-(2-hydroxyethyl)pyrimidin-4(1H)-one is a heterocyclic compound that features both furan and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Furan-2-yl)-6-hydroxy-5-(2-hydroxyethyl)pyrimidin-4(1H)-one typically involves the condensation of furan derivatives with pyrimidine precursors. One common method includes the reaction of 2-furancarboxaldehyde with 2-amino-4,6-dihydroxypyrimidine in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an aqueous or alcoholic medium at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity 2-(Furan-2-yl)-6-hydroxy-5-(2-hydroxyethyl)pyrimidin-4(1H)-one.
Chemical Reactions Analysis
Types of Reactions
2-(Furan-2-yl)-6-hydroxy-5-(2-hydroxyethyl)pyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The furan and pyrimidine rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield furan-2-carboxaldehyde derivatives, while reduction can produce dihydrofuran derivatives.
Scientific Research Applications
2-(Furan-2-yl)-6-hydroxy-5-(2-hydroxyethyl)pyrimidin-4(1H)-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(Furan-2-yl)-6-hydroxy-5-(2-hydroxyethyl)pyrimidin-4(1H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with active sites, leading to inhibition or activation of biological pathways. The specific pathways involved depend on the biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
2-(Furan-2-yl)-4,6-dihydroxypyrimidine: Lacks the hydroxyethyl group but shares the furan and pyrimidine rings.
2-(Furan-2-yl)-5-hydroxy-6-methylpyrimidin-4(1H)-one: Contains a methyl group instead of the hydroxyethyl group.
Uniqueness
2-(Furan-2-yl)-6-hydroxy-5-(2-hydroxyethyl)pyrimidin-4(1H)-one is unique due to the presence of both hydroxy and hydroxyethyl groups, which can enhance its reactivity and potential interactions with biological targets. This structural feature distinguishes it from other similar compounds and contributes to its diverse applications in research and industry.
Properties
CAS No. |
61378-84-5 |
|---|---|
Molecular Formula |
C10H10N2O4 |
Molecular Weight |
222.20 g/mol |
IUPAC Name |
2-(furan-2-yl)-4-hydroxy-5-(2-hydroxyethyl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C10H10N2O4/c13-4-3-6-9(14)11-8(12-10(6)15)7-2-1-5-16-7/h1-2,5,13H,3-4H2,(H2,11,12,14,15) |
InChI Key |
JGSHRBPDYDBRBR-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C2=NC(=C(C(=O)N2)CCO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


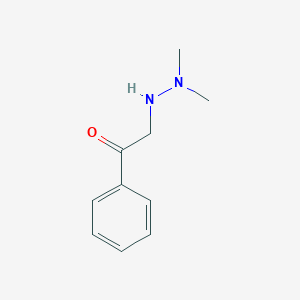
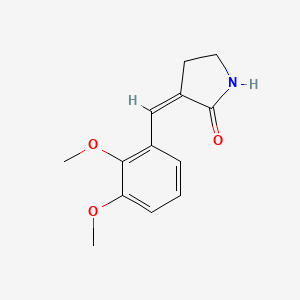
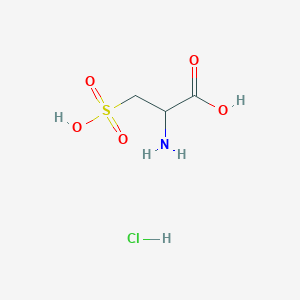
![3-Chloro-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12909742.png)



